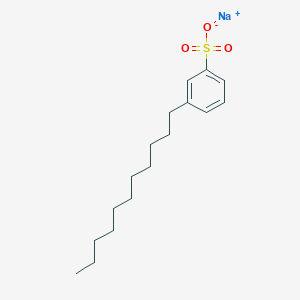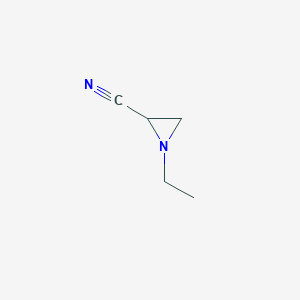
1-Ethylaziridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethylaziridine-2-carbonitrile is an organic compound featuring a three-membered aziridine ring with an ethyl group and a nitrile group attached Aziridines are known for their significant ring strain, which imparts unique reactivity to these compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylaziridine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of ethylamine with acrylonitrile under controlled conditions. The reaction typically requires a catalyst and proceeds via nucleophilic addition followed by cyclization to form the aziridine ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. These methods optimize reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-Ethylaziridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of more complex molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the aziridine ring under mild to moderate conditions.
Major Products:
Oxidation: Oxaziridines and other oxidized derivatives.
Reduction: Primary amines and other reduced forms.
Substitution: Various ring-opened products depending on the nucleophile used.
Scientific Research Applications
1-Ethylaziridine-2-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-ethylaziridine-2-carbonitrile involves its high ring strain, which makes the aziridine ring highly reactive. This reactivity allows the compound to participate in various nucleophilic addition and substitution reactions. The nitrile group can also engage in interactions with biological molecules, potentially leading to enzyme inhibition or modification of protein structures.
Comparison with Similar Compounds
Aziridine: The parent compound with similar reactivity but without the ethyl and nitrile groups.
Azetidine: A four-membered ring analog with different reactivity due to reduced ring strain.
Ethylamine: A simpler analog lacking the aziridine ring but sharing the ethyl group.
Uniqueness: 1-Ethylaziridine-2-carbonitrile is unique due to the combination of the aziridine ring and nitrile group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
35197-08-1 |
|---|---|
Molecular Formula |
C5H8N2 |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
1-ethylaziridine-2-carbonitrile |
InChI |
InChI=1S/C5H8N2/c1-2-7-4-5(7)3-6/h5H,2,4H2,1H3 |
InChI Key |
XLQPNZJVYYCSOT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14689872.png)
![2-[3-(oxolan-2-yl)propyl]guanidine;sulfuric acid](/img/structure/B14689874.png)
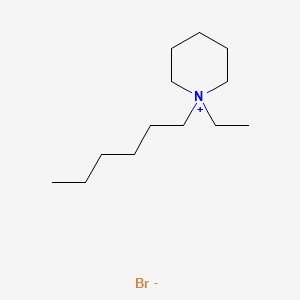
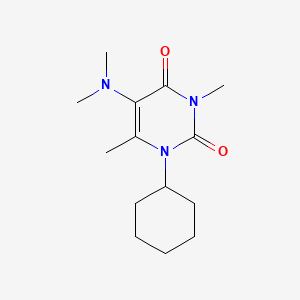


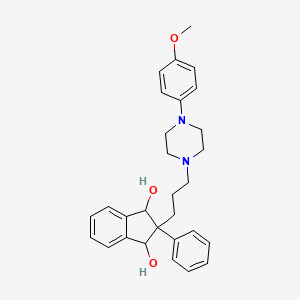
![1,4-Bis[chloro(diphenyl)methyl]benzene](/img/structure/B14689904.png)

![1,6,8,13-Tetraoxaspiro[6.6]tridecane](/img/structure/B14689908.png)
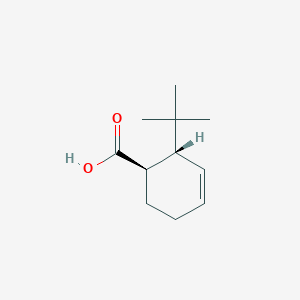
![1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine;oxalic acid](/img/structure/B14689929.png)
![N~1~-(2-Aminoethyl)-N~2~-(2-{[2-(piperazin-1-yl)ethyl]amino}ethyl)ethane-1,2-diamine](/img/structure/B14689935.png)
